N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H18F3NO2S and its molecular weight is 393.42. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds with furan and thiophene moieties have been studied for their antioxidant and anticancer activities. Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those bearing furan and thiophene, showed significant antioxidant activity, outperforming well-known antioxidants like ascorbic acid. Additionally, these compounds exhibited cytotoxicity against human glioblastoma and breast cancer cell lines, highlighting their potential in cancer treatment (Tumosienė et al., 2020).
Polymer Chemistry
The synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones demonstrates the application of these compounds in polymer chemistry. These polymers, featuring thiophene and furan units, show promising electrochemical properties, which could be beneficial for various technological applications, including organic electronics and sensor technology (Baldwin et al., 2008).
Redox Chemistry
Furan and thiophene diarylmethenes have been identified as potential redox-active ligands for metal centers, offering a new avenue for the development of nontraditional redox reactions. The facile oxidation of these compounds from their anionic to neutral radical states suggests their utility in creating innovative redox systems (Curcio et al., 2018).
Dye-Sensitized Solar Cells
Phenothiazine derivatives with furan and thiophene linkers have been synthesized and tested in dye-sensitized solar cells. The incorporation of furan as a linker resulted in a significant improvement in solar energy-to-electricity conversion efficiency, indicating the potential of these compounds in renewable energy technologies (Kim et al., 2011).
Organic Synthesis
The use of furan and thiophene compounds in organic synthesis has been demonstrated through the aza-Piancatelli rearrangement/Michael reaction. This methodology allows for the efficient synthesis of benzothiazine and oxazine derivatives, showcasing the versatility of these compounds in constructing complex molecular architectures (Reddy et al., 2012).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO2S/c21-20(22,23)17-6-3-15(4-7-17)5-8-19(25)24(12-16-9-10-26-14-16)13-18-2-1-11-27-18/h1-4,6-7,9-11,14H,5,8,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCJMAXFXVYPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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